N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to increase the yield . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) using a solvent mixture of n-hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound has shown promise in inhibiting acetylcholinesterase, making it a potential candidate for treating neurodegenerative diseases like Alzheimer’s.
Mechanism of Action
The mechanism by which N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain . This inhibition is achieved through the compound’s binding to the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for various biological activities, including anticancer and antimicrobial properties.
Benzamide Derivatives: Compounds like N-phenylnicotinamide have shown similar enzyme inhibitory activities and are used in medicinal chemistry.
Uniqueness
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to its dual functionality, combining the properties of both the oxadiazole ring and the benzamide group. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)21-23-19(24-26-21)15-7-3-1-4-8-15/h1-14H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDTVJMRHGBVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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